Cas no 2228205-47-6 (3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol)

3-Amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol is a fluorinated nitrophenyl cyclobutane derivative with a unique structural framework, combining an amino group and a hydroxyl group on a cyclobutane ring. This compound is of interest in medicinal chemistry and materials science due to its rigid cycloalkane core and electron-withdrawing nitro and fluoro substituents, which enhance its potential as a building block for bioactive molecules or functional materials. The presence of multiple reactive sites (amine, hydroxyl, and nitro groups) allows for versatile synthetic modifications, making it valuable for targeted derivatization. Its fluorinated aromatic moiety may also contribute to improved metabolic stability and binding affinity in pharmaceutical applications.
3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol structure
2228205-47-6 structure
Product Name:3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol
CAS No:2228205-47-6
MF:C10H10F2N2O3
MW:244.194809436798
CID:6463706
PubChem ID:165700452
Update Time:2025-10-29

3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol
    • EN300-1786703
    • 2228205-47-6
    • Inchi: 1S/C10H10F2N2O3/c11-7-2-9(14(16)17)8(12)1-6(7)10(13)3-5(15)4-10/h1-2,5,15H,3-4,13H2
    • InChI Key: UVOFUADKYGYRHX-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1C1(CC(C1)O)N)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 244.06594851g/mol
  • Monoisotopic Mass: 244.06594851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92.1Ų

3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol Pricemore >>

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Additional information on 3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol

Introduction to 3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol (CAS No. 2228205-47-6)

3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol is a sophisticated organic compound characterized by its cyclobutane core substituted with an amino group and a 2,5-difluoro-4-nitrophenyl moiety. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and nitro substituents enhances its electronic properties, making it a valuable scaffold for drug discovery and development.

The CAS number 2228205-47-6 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. Its molecular structure, featuring a cyclobutane ring with functional groups at specific positions, suggests applications in the design of novel therapeutic agents. The amino group at the cyclobutane position introduces reactivity that can be exploited for further derivatization, while the 2,5-difluoro-4-nitrophenyl group contributes to both lipophilicity and electronic modulation.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The fluorine atoms in this molecule contribute to its resistance to degradation by metabolic enzymes, which is a critical factor in drug design. Additionally, the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine or diazotization for coupling reactions.

The cyclobutane ring itself is a privileged scaffold in medicinal chemistry, known for its rigidity and ability to mimic natural product structures. This structural motif has been incorporated into numerous pharmacophores that exhibit diverse biological activities. The combination of these features in 3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol makes it a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for potential biological activity. Virtual screening techniques have been employed to identify molecules with high binding affinity to target proteins. The structural properties of 3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol, including its hydrogen bonding potential and hydrophobic interactions, make it an attractive candidate for these studies.

Moreover, the compound's stability under various conditions has been assessed through spectroscopic and thermal analysis. These studies have revealed that the nitro and fluoro substituents contribute to its robustness, allowing it to withstand harsh reaction conditions without significant degradation. This stability is crucial for both synthetic applications and potential pharmaceutical use.

In the context of drug development, the synthesis of analogs of 3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol has been explored to optimize its pharmacological profile. By modifying the substituents on the cyclobutane ring or the aromatic moiety, researchers can fine-tune its activity against specific targets. Such modifications are essential for achieving the desired therapeutic effect while minimizing side effects.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. The fluorine atoms in this molecule are likely responsible for its enhanced solubility and bioavailability, which are critical factors in drug formulation. Additionally, fluorine can influence the electronic properties of adjacent functional groups, affecting their reactivity and binding interactions.

Recent research has also highlighted the importance of chirality in drug design. While this particular compound may not be chiral due to its symmetrical structure, many analogs derived from it could benefit from stereochemical control. The development of enantioselective synthetic methods would allow researchers to produce optically active forms with enhanced specificity and reduced toxicity.

The nitro group in this molecule serves multiple purposes beyond simply providing a handle for chemical modification. It can also influence the electronic distribution of the aromatic ring, affecting its interaction with biological targets. For instance, nitroaromatic compounds have been shown to exhibit anti-inflammatory and anticancer properties by modulating enzyme activity or DNA binding.

The cyclobutane core is particularly interesting because it can adopt different conformations depending on the surrounding environment. This flexibility allows it to fit into binding pockets of proteins with high affinity. Additionally, the rigidity of the cyclobutane ring can stabilize certain pharmacophoric interactions, making it an ideal scaffold for drug design.

In conclusion,3-amino-3-(2,5-difluoro-4-nitrophenyl)cyclobutan-1-ol (CAS No. 2228205-47-6) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable starting point for developing novel therapeutic agents. Further studies are warranted to explore its biological activities and synthetic utility.

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